molecular formula C11H16BrClN2O2 B2850285 N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride CAS No. 1803586-25-5

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride

Cat. No.: B2850285
CAS No.: 1803586-25-5
M. Wt: 323.62
InChI Key: FIUXECUIVVWXTL-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a bromine atom, a methoxy group, and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Amidation: The brominated intermediate is then reacted with 3-aminopropylamine to form the corresponding amide.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The aminopropyl group can participate in coupling reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s functional groups make it suitable for incorporation into polymers and other materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but lacks the bromine and methoxy groups.

    (3-Aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization.

    N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydroquinoline-5-carboxamide hydrochloride: Shares the aminopropyl group but has a different core structure.

Uniqueness

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom and methoxy group distinguishes it from other aminopropyl derivatives, potentially enhancing its utility in various applications.

Properties

IUPAC Name

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2.ClH/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13;/h3-4,7H,2,5-6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXECUIVVWXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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